![molecular formula C21H14ClFN4O3 B2677211 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1105214-80-9](/img/structure/B2677211.png)
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14ClFN4O3 and its molecular weight is 424.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide represents a class of chemical entities with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H23ClN4O3, with a molecular weight of approximately 426.9 g/mol. The structure features a pyridine ring fused with an oxadiazole moiety, which is known for its biological significance.
Property | Value |
---|---|
Molecular Weight | 426.9 g/mol |
LogP | 4.134 |
Water Solubility (LogSw) | -4.56 |
Polar Surface Area | 65.82 Ų |
pKa (acid dissociation) | 12.35 |
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that derivatives similar to the target compound show cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving Bcl-2 family proteins and caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effectiveness in inhibiting bacterial growth, which is crucial for developing new antibiotics .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The presence of the oxadiazole ring enhances binding affinity to the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts .
Case Study 1: Anticancer Efficacy
In a study conducted by Evren et al., several derivatives of oxadiazole were tested for anticancer activity against human cancer cell lines. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial efficacy of compounds similar to the target structure. The results indicated that certain modifications to the phenyl ring improved antimicrobial activity significantly, with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of pro-apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of AChE, resulting in elevated acetylcholine levels.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
特性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O3/c22-14-5-3-13(4-6-14)19-25-20(30-26-19)17-2-1-11-27(21(17)29)12-18(28)24-16-9-7-15(23)8-10-16/h1-11H,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMYZCQLLRICCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。